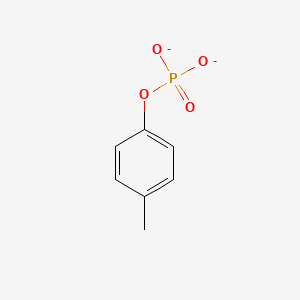

Phosphoric acid, mono(4-methylphenyl) ester

Description

Properties

IUPAC Name |

(4-methylphenyl) phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9O4P/c1-6-2-4-7(5-3-6)11-12(8,9)10/h2-5H,1H3,(H2,8,9,10)/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUCNIFVQZYOCP-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OP(=O)([O-])[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7O4P-2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620790 | |

| Record name | 4-Methylphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6729-45-9 | |

| Record name | 4-Methylphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphoric acid, mono(4-methylphenyl) ester can be synthesized through the esterification of phosphoric acid with 4-methylphenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction is carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of phosphoric acid esters often involves the reaction of phosphorus oxychloride with the corresponding alcohol (in this case, 4-methylphenol). This method is preferred due to its efficiency and scalability. The reaction is typically conducted in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, mono(4-methylphenyl) ester undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids/bases, resulting in the formation of phosphoric acid and 4-methylphenol.

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.

Common Reagents and Conditions

Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide at elevated temperatures.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used under controlled conditions.

Major Products Formed

Hydrolysis: Phosphoric acid and 4-methylphenol.

Oxidation: 4-methylbenzoic acid or 4-carboxyphenyl phosphate.

Substitution: Various substituted derivatives of 4-methylphenyl phosphate, depending on the specific reaction.

Scientific Research Applications

Phosphoric acid, mono(4-methylphenyl) ester, also known as mono(4-methylphenyl) phosphate, has applications in various industrial and scientific fields. It functions primarily as a flame retardant in the textile industry and is also used in research concerning phosphate esters .

Commercial and Industrial Applications

- Flame Retardant: Phosphoric acid, mono(4-methylphenyl) ester is used in the textile industry as a flame retardant . It is applied in the production of fire-resistant fabrics for clothing and upholstery .

- Additive: It can be used as an additive in synthetic lubricants . It can also be used in wall coverings, photography, and the manufacturing of photochemicals .

- Industrial Uses: Reported commercial applications include adhesives, binding agents, corrosion inhibitors, and surface treatment products . It may also be used in softeners and plastics .

Research and Scientific Applications

While specific case studies and comprehensive data tables for phosphoric acid, mono(4-methylphenyl) ester are not available in the provided search results, research indicates the broader relevance of phosphate esters, which include phosphoric acid, mono(4-methylphenyl) ester, in scientific studies . Studies cover areas such as:

Mechanism of Action

The mechanism of action of phosphoric acid, mono(4-methylphenyl) ester involves its interaction with various molecular targets and pathways:

Phosphate Ester Hydrolysis: The compound can undergo hydrolysis to release phosphoric acid and 4-methylphenol, which can participate in further biochemical reactions.

Enzyme Inhibition: It may act as an inhibitor of certain enzymes that interact with phosphate esters, affecting metabolic pathways.

Signal Transduction: Phosphate esters are involved in signal transduction processes, and this compound may influence these pathways by modulating the activity of key signaling molecules

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between phosphoric acid, mono(4-methylphenyl) ester and related phosphate esters:

Key Observations :

- Substituent Effects : The 4-methylphenyl group in the target compound confers moderate hydrophobicity compared to the polar 4-nitrophenyl group in para-nitrophenylphosphate . The nitro group in the latter enhances electrophilicity, making it a reactive substrate in phosphatase assays.

- Monoester vs. Triester: Triphenyl phosphate and bis(4-methylphenyl) phenyl phosphate are triesters, exhibiting higher thermal stability and lower solubility in water than monoesters. Monoesters like the target compound are more reactive in hydrolysis due to the presence of acidic hydroxyl groups.

- Biochemical Relevance : 2-Hydroxyethyl phosphate is a critical metabolite (e.g., glycerol-3-phosphate), whereas the target compound’s applications are less documented but may include niche synthetic roles.

Reactivity and Stability

- Hydrolysis: Monoesters of phosphoric acid are prone to hydrolysis under acidic or alkaline conditions. For example, para-nitrophenylphosphate hydrolyzes rapidly in alkaline media to release para-nitrophenol, a chromogenic product. In contrast, triesters like triphenyl phosphate resist hydrolysis unless exposed to strong bases or elevated temperatures.

- Synthetic Utility: highlights the synthesis of mixed diamido-phosphoric acid esters using chloro derivatives of 4-methylphenyl phosphate, suggesting that the target compound may serve as a precursor in specialized organophosphorus syntheses .

Biological Activity

Phosphoric acid, mono(4-methylphenyl) ester (CAS No. 6729-45-9), is an organic compound that belongs to the class of phosphate esters. It has garnered attention in various fields, including biochemistry and industrial applications, due to its unique biological activities and potential uses. This article explores its synthesis, biological mechanisms, toxicity profiles, and relevant research findings.

Phosphoric acid, mono(4-methylphenyl) ester has the molecular formula C₇H₉O₄P. It can be synthesized through the esterification of phosphoric acid with 4-methylphenol using dehydrating agents like thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction typically results in a high yield of the desired ester, making it suitable for industrial applications.

Mechanism of Biological Activity

The biological activity of phosphoric acid, mono(4-methylphenyl) ester is primarily attributed to its role as a phosphate ester. Phosphate esters are involved in several biochemical processes, including:

- Signal Transduction : Phosphate esters play critical roles in cellular signaling pathways by modulating the activity of key signaling molecules. The hydrolysis of phosphate esters can release active metabolites that participate in these pathways .

- Enzyme Inhibition : This compound may inhibit certain enzymes that interact with phosphate esters, thus influencing metabolic pathways and potentially affecting cellular functions.

- Hydrolysis : The compound can undergo hydrolysis in aqueous environments, releasing phosphoric acid and 4-methylphenol. This process is essential for its biological activity as it allows the compound to participate in further biochemical reactions.

Toxicological Profile

The toxicological effects of phosphoric acid, mono(4-methylphenyl) ester have been studied extensively. Key findings include:

- Acute Toxicity : In animal studies, exposure to high doses has resulted in significant adverse effects, including mortality and organ damage. The lowest observed adverse effect level (LOAEL) was identified at 50 mg/kg body weight per day .

- Repeated Dose Toxicity : Studies involving repeated exposure have shown that this compound can lead to multifocal neuronal degradation and degeneration of sciatic nerves at higher dose levels .

- Neurotoxicity : The compound's metabolites may contribute to neurotoxic effects, raising concerns about its safety in prolonged exposure scenarios .

Case Studies

Several studies highlight the biological implications of phosphoric acid, mono(4-methylphenyl) ester:

- Study on Hydrolysis Rates : Research indicated that the hydrolysis rate constants for various phosphate esters were significantly influenced by their structural characteristics. Phosphoric acid, mono(4-methylphenyl) ester exhibited a distinct hydrolysis profile compared to other similar compounds .

- Toxicological Assessment : A comprehensive assessment conducted by the ATSDR evaluated the health effects associated with exposure to phosphate esters, including phosphoric acid, mono(4-methylphenyl) ester. Findings suggested potential risks related to neurotoxicity and endocrine disruption .

- Biochemical Pathways : Investigations into the role of phosphate esters in cellular metabolism demonstrated that phosphoric acid monoesters could regulate critical metabolic pathways through phosphorylation processes .

Comparison with Similar Compounds

The biological activity of phosphoric acid, mono(4-methylphenyl) ester can be compared with other phosphate esters:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| Phosphoric acid, mono(phenyl) ester | Lacks a methyl group | Different reactivity and metabolic pathways |

| Phosphoric acid, diethyl 4-nitrophenyl ester | Contains nitro group | Enhanced toxicity profile |

| Phosphoric acid, tris(methylphenyl) ester | Contains multiple methyl groups | Increased potential for neurotoxic effects |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing Phosphoric acid, mono(4-methylphenyl) ester with high purity?

- Methodology :

-

Esterification : React 4-methylphenol with phosphoric acid under controlled conditions. Use acid catalysts (e.g., sulfuric acid) and inert solvents (e.g., toluene) to minimize side reactions. Monitor reaction progress via thin-layer chromatography (TLC) or NMR .

-

Purification : Employ column chromatography or recrystallization to isolate the monoester, avoiding di- or tri-substituted byproducts. Validate purity using HPLC (C18 column, phosphate buffer pH 2.5–3.0) .

-

Key Parameters : Temperature (50–80°C), stoichiometric ratio (1:1 alcohol:phosphoric acid), and reaction time (4–8 hours) .

Property Value (From Analogous Compounds) Source Molecular Formula C13H13O4P Extrapolated Stability in Solvent Stable in polar aprotic solvents (e.g., DMF)

Q. How can researchers characterize the structural and physicochemical properties of Phosphoric acid, mono(4-methylphenyl) ester?

- Analytical Techniques :

-

NMR Spectroscopy : <sup>1</sup>H and <sup>31</sup>P NMR to confirm esterification (δ ~1–2 ppm for methyl protons, δ ~0–5 ppm for phosphorus) .

-

Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion peaks and fragmentation patterns .

-

Thermal Analysis : TGA/DSC to assess decomposition temperatures (dehydration steps expected >150°C) .

- Key Challenges : Differentiating monoesters from diesters via <sup>31</sup>P NMR chemical shifts .

Advanced Research Questions

Q. What mechanisms underlie the environmental persistence and toxicity of Phosphoric acid, mono(4-methylphenyl) ester in aquatic systems?

- Methodology :

-

Biodegradation Assays : Use OECD 301 guidelines to test aerobic degradation in water-sediment systems .

-

Ecotoxicity Testing : Acute toxicity assays with Daphnia magna (LC50) and algae (growth inhibition) .

-

Adsorption Studies : Measure log Koc values to predict sediment binding potential .

Parameter Triphenyl Ester (Analog) Source Biodegradability Readily biodegradable Aquatic Toxicity High toxicity to fish (LC50 < 1 mg/L)

Q. How does the 4-methylphenyl group influence the compound’s reactivity in ester hydrolysis or enzymatic interactions?

- Experimental Design :

-

Hydrolysis Kinetics : Compare hydrolysis rates under acidic (pH 2–4), neutral, and alkaline (pH 10–12) conditions via UV-Vis monitoring of released phenol .

-

Enzymatic Studies : Test inhibition of acetylcholinesterase (AChE) using Ellman’s assay, referencing structural analogs like organophosphates .

- Hypothesis : The electron-donating methyl group may reduce hydrolysis rates but enhance lipid solubility, increasing bioaccumulation potential .

Q. What strategies resolve discrepancies in reported neurotoxic effects of aryl phosphate esters?

- Approach :

-

Meta-Analysis : Compare in vitro (cell-based) and in vivo (rodent) toxicity data, controlling for exposure duration and metabolite profiling .

-

Mechanistic Modeling : Use QSAR models to correlate substituent effects (e.g., methyl groups) with AChE binding affinity .

- Key Insight : Triphenyl esters show dose-dependent neurotoxicity in chronic exposures , but monoesters may require higher thresholds due to reduced lipophilicity.

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.